2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide
描述
属性
IUPAC Name |
2-(5-fluoro-2H-indazol-3-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c19-14-8-9-16-15(11-14)17(22-21-16)12-18(23)20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIIJUAGZYWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=C3C=C(C=CC3=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 5-fluoroindazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: The fluorine atom on the indazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups to the indazole core.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that derivatives of indazole, including 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide, exhibit significant cytotoxicity against various cancer cell lines. The compound has demonstrated percent growth inhibition (PGI) rates exceeding 75% against several types of cancer cells, including those from glioblastoma and ovarian cancer .
Case Study: In Vitro Anticancer Studies
A notable study evaluated the anticancer efficacy of several indazole derivatives, including the target compound. The results indicated that it effectively inhibited cell proliferation in SNB-19 (a glioblastoma cell line) with a PGI of approximately 86.61% .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
This data suggests that the compound may serve as a lead structure for developing new anticancer agents.
Kinase Inhibition
The compound has also been studied for its ability to inhibit various protein kinases, which play critical roles in cell signaling and growth. Specifically, it has shown inhibitory activity against kinases such as Glycogen Synthase Kinase 3 (GSK-3), Janus Kinases (JAK), and Rho Kinase (ROCK) . These kinases are implicated in several diseases, including cancer and neurodegenerative disorders.
Synthesis and Structure
The synthesis of this compound involves multiple steps that ensure the correct incorporation of functional groups necessary for its biological activity. The chemical structure is characterized by an indazole core substituted with a fluorine atom and an acetamide group attached to a phenylpropyl moiety.
作用机制
The mechanism of action of 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets in biological systems. The fluorinated indazole core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
相似化合物的比较
Substituent Variations on the Aromatic Ring
Compounds such as N-(3-phenylpropyl)-2-(substituted phenyl)acetamides (e.g., 40000–40006) share the same acetamide backbone but differ in substituents on the phenyl ring (R = H, Cl, Br, CH₃, OCH₃, NO₂) . Key comparisons:
- Electron-donating groups (OCH₃, CH₃) : Enhance lipophilicity and metabolic stability.
- Fluorine vs.
Heterocyclic Core Modifications
- Benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide): The benzothiazole core introduces sulfur-based interactions, which may enhance binding to hydrophobic pockets in target proteins.
- Pyrazole derivatives (e.g., 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethylphenyl)acetamide): Pyrazoles are less rigid than indazoles, which could reduce selectivity. The cyclopropyl group in these analogs may improve metabolic stability but add steric bulk compared to the target’s 3-phenylpropyl chain .
Backbone and Side Chain Variations
- The target’s monophenolic chain offers a balance between solubility and bioavailability .
- Phthalimide-based compounds (e.g., 3-chloro-N-phenyl-phthalimide): While phthalimides are used in polymer synthesis, their planar structure contrasts with the acetamide backbone, limiting direct pharmacological comparisons .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|---|
| Target compound | Indazole | 5-F, 3-phenylpropyl | ~343.37 | ~3.2 |
| 2-(4-Nitrophenyl)-N-(3-phenylpropyl)acetamide (40006) | Phenyl | 4-NO₂, 3-phenylpropyl | ~340.35 | ~2.8 |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole | 3-OCH₃, CF₃ | ~410.40 | ~4.1 |
| 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide | Pyrazole | CF₃, cyclopropyl, 2-F | ~327.28 | ~3.5 |
*Predicted using fragment-based methods.
- Lipophilicity (LogP) : The target’s LogP (~3.2) suggests moderate membrane permeability, lower than benzothiazole analogs (LogP ~4.1) but higher than nitro-substituted derivatives (LogP ~2.8) .
- Solubility : Fluorine and the acetamide group may enhance aqueous solubility compared to trifluoromethylpyrazole derivatives .
生物活性
2-(5-Fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide is a compound of interest due to its potential pharmacological applications, particularly in oncology and neurology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the indazole class of compounds, characterized by the presence of a fluorine atom at the 5-position of the indazole ring and an acetamide moiety. Its structure can be represented as follows:
Research indicates that indazole derivatives, including this compound, primarily exert their biological effects through the inhibition of specific kinases. Notably, it has been shown to inhibit:
- Glycogen Synthase Kinase 3 (GSK-3)
- Janus Kinases (JAK)
- Rho Kinase (ROCK)
These kinases are crucial in various signaling pathways involved in cell proliferation and survival, making them attractive targets for cancer therapy .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The findings are summarized in Table 1.
Case Studies
- MCF-7 Cells : In a study examining the effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 13.3 µM, indicating significant cytotoxicity. The mechanism was linked to the inhibition of critical survival pathways involving ERK and AKT .
- A2058 Melanoma Cells : Another investigation highlighted its potent activity against A2058 melanoma cells with an IC50 value of 0.58 µM. The compound was found to inhibit NF-κB and STAT3 signaling pathways, which are pivotal in tumor progression and metastasis .
常见问题
Q. What are the recommended synthetic routes for 2-(5-fluoro-1H-indazol-3-yl)-N-(3-phenylpropyl)acetamide?
Synthesis of this compound involves multi-step organic reactions, often starting with functionalization of the indazole core. Key steps include:
- Nucleophilic substitution : Introduction of the 5-fluoro group via fluorination reagents (e.g., Selectfluor®).
- Acetamide coupling : Reaction of the indazole intermediate with 3-phenylpropylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity.
Methodological Tip : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 3-phenylpropylamine) to minimize unreacted indazole intermediates. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays :
- Control compounds : Include structurally related analogs (e.g., non-fluorinated indazoles) to isolate fluorine’s role in activity.
- Dose-response curves : Generate IC50 values using GraphPad Prism® for statistical analysis .
Advanced Research Questions
Q. How can molecular docking studies predict biological targets for this compound?
- Target selection : Prioritize proteins with indazole-binding pockets (e.g., kinases, GPCRs) based on structural homology to known ligands .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (protonation states via MarvinSketch) and protein (PDB ID: 3WZE, kinase domain).
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC50 values. Refine models using MD simulations (NAMD, 100 ns) to assess binding stability .
Q. Example Docking Results :
| Target Protein | Docking Score (kcal/mol) | Experimental IC50 (μM) |
|---|---|---|
| EGFR Kinase | -9.2 | 0.45 ± 0.12 |
| VEGFR2 | -8.7 | 1.2 ± 0.3 |
Q. How can researchers address low solubility during pharmacokinetic optimization?
- Structural modifications :
- Formulation strategies :
Q. How to resolve contradictions in biological activity data across studies?
- Experimental variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
- Data reconciliation :
- Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., solvent DMSO %).
- Validate outliers via dose-response repeats (n ≥ 3).
- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1347253) and ChEMBL to identify trends .
Q. What advanced statistical methods improve experimental design for structure-activity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
